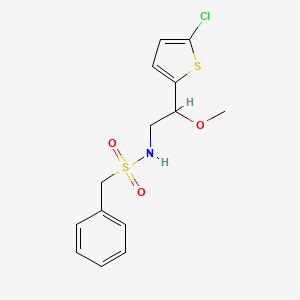
2-(Chloromethyl)-3,6-dimethylpyridine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)pyridine hydrochloride is a type of organohalide that consists of a pyridine core bearing a chloromethyl group . It is an alkylating agent and is often used as a reagent in various chemical reactions .
Synthesis Analysis
While the specific synthesis process for 2-(Chloromethyl)-3,6-dimethylpyridine hydrochloride is not available, a similar compound, 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride (CDP), can be synthesized using maltol as a starting material .Molecular Structure Analysis
The molecular structure of 2-(Chloromethyl)pyridine hydrochloride consists of a pyridine ring with a chloromethyl group attached . The empirical formula is C6H6ClN·HCl, and the molecular weight is 164.03 .Chemical Reactions Analysis
2-(Chloromethyl)pyridine hydrochloride can participate in various chemical reactions due to the presence of the chloromethyl group. For instance, it was used as a reagent in base-catalyzed alkylation of p-tert-butylcalix arene and p-tert-butylcalix arene in DMF .Physical And Chemical Properties Analysis
2-(Chloromethyl)pyridine hydrochloride is a solid at room temperature. It has a melting point of 124.0 to 127.0 °C. It should be stored under inert gas as it is hygroscopic .科学的研究の応用
Photochemical Reactions
2-(Chloromethyl)-3,6-dimethylpyridine hydrochloride plays a role in photochemical reactions. Taylor and Kan (1963) explored the photochemical dimerization of 2-aminopyridines and 2-pyridones, demonstrating the formation of 1,4-dimers under ultraviolet irradiation in hydrochloric acid solution. This study showcases the compound's potential in creating photodimers, contributing to the understanding of its photochemical behavior and applications in synthesizing complex molecular structures (Taylor & Kan, 1963).
Crystal Structure and Spectroscopic Properties
The compound is also significant in the study of crystal structures and spectroscopic properties. Casas et al. (1998) provided insights into the synthesis, crystal structure, and spectroscopic properties of organothallium(III) derivatives, highlighting the complex formation with 2,6-diacetyl-pyridine-monothiosemicarbazone. Such studies are crucial for understanding the coordination chemistry and structural properties of metal complexes involving pyridine derivatives (Casas et al., 1998).
Antimicrobial and Anticancer Potential
Furthermore, this compound derivatives are investigated for their potential antimicrobial and anticancer properties. Márquez et al. (2015) conducted a comparative study on the structural and vibrational properties of cyanopyridine derivatives, employing Density Functional Theory (DFT) calculations to explore their potential as antimicrobial and anticancer agents. This highlights the compound's relevance in medicinal chemistry and drug development (Márquez et al., 2015).
Catalytic Activity
The catalytic activity of this compound derivatives is another area of significant interest. Das et al. (2009) reported on the formation of palladium(II) complexes with the first pincer (Se,N,Se) ligand, derived from the reaction with 2,6-bis(chloromethyl)pyridine. The study emphasizes the catalytic efficiency of these complexes in the Heck coupling reaction, showcasing the compound's utility in facilitating carbon-carbon bond formation processes (Das et al., 2009).
Hydrogen Bonding and Molecular Structure
Lastly, the role of this compound in studying hydrogen bonding and molecular structures is noteworthy. Jones and Vancea (2003) investigated the isostructurality by permutation of classical and “weak” hydrogen bonds in pyridinium compounds, providing insights into the structural motifs and hydrogen bonding patterns. This research contributes to a deeper understanding of molecular interactions and structural chemistry (Jones & Vancea, 2003).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(chloromethyl)-3,6-dimethylpyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN.ClH/c1-6-3-4-7(2)10-8(6)5-9;/h3-4H,5H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCZHFGKXMTAGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)C)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2089325-41-5 |
Source


|
| Record name | 2-(chloromethyl)-3,6-dimethylpyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2577521.png)
![7-hydroxy-N-(2-(2-hydroxyethoxy)ethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2577524.png)
![Sodium 2-{2-[(2-methoxyethyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B2577525.png)


![1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine;hydrochloride](/img/structure/B2577530.png)
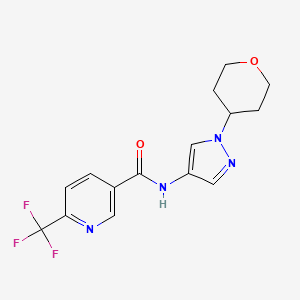
![3-(4-fluorobenzyl)-6-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2577532.png)
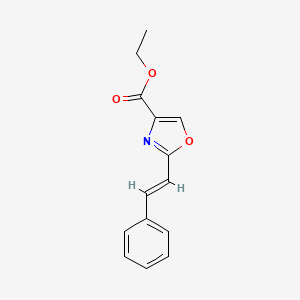
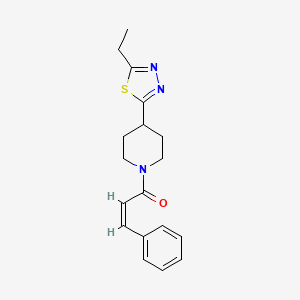
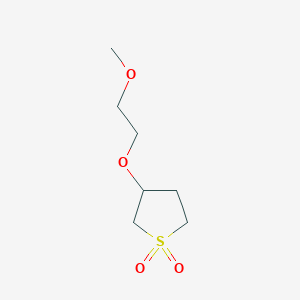

![N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2577538.png)
